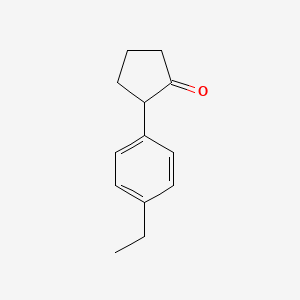![molecular formula C11H12ClIO2 B13068046 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane is a chemical compound that features a chlorophenyl group, a methoxy group, and an iodooxolane ring
Preparation Methods
The synthesis of 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane typically involves several steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and methoxy precursors.
Reaction Conditions: The chlorophenyl precursor is reacted with a methoxy group under controlled conditions to form an intermediate compound.
Iodination: The intermediate is then subjected to iodination to introduce the iodine atom into the oxolane ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions to maximize yield and efficiency.
Chemical Reactions Analysis
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the oxolane ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The chlorophenyl and methoxy groups may interact with enzymes or receptors, while the iodooxolane ring can participate in binding or catalytic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane can be compared with similar compounds such as:
3-[(3-Chlorophenyl)methoxy]-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.
3-[(3-Chlorophenyl)methoxy]-4-fluorooxolane: Contains a fluorine atom in place of iodine.
3-[(3-Chlorophenyl)methoxy]-4-chlorooxolane: Features a chlorine atom instead of iodine.
Properties
Molecular Formula |
C11H12ClIO2 |
|---|---|
Molecular Weight |
338.57 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12ClIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI Key |
BNDYHOURBVWHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)I)OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


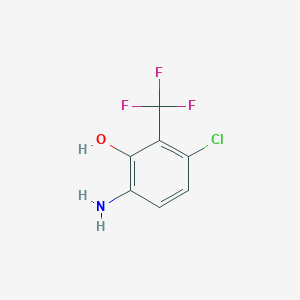
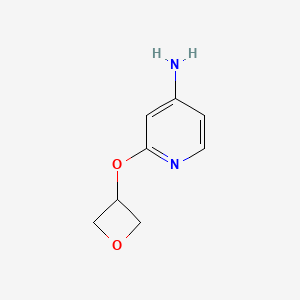
![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
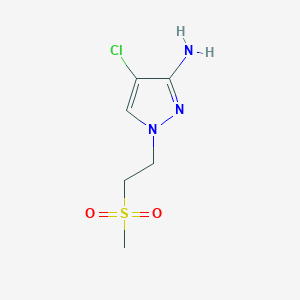
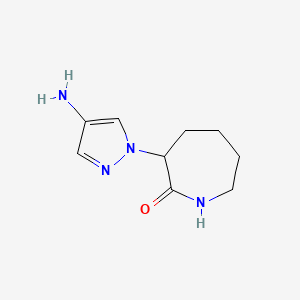
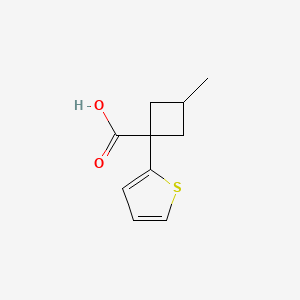
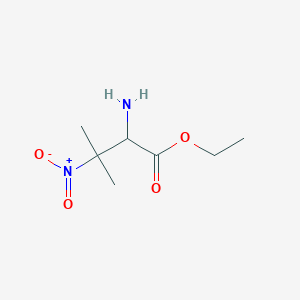
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
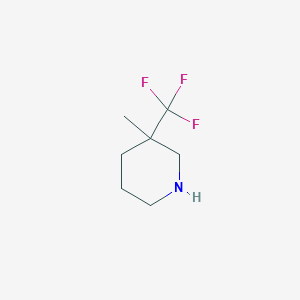
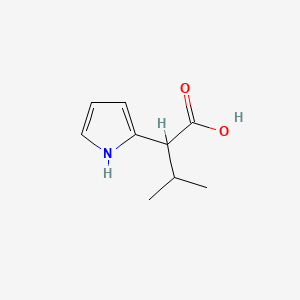

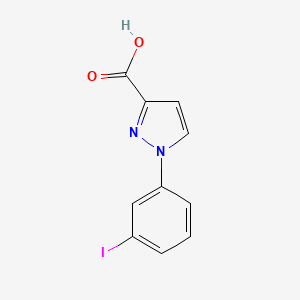
![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)
